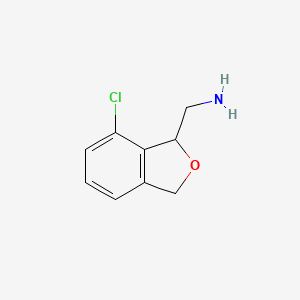

2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

Description

The compound 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- is a distinct chemical entity that combines the structural features of a chlorinated dihydrobenzofuran ring with a methanamine substituent at the 2-position. While extensive research on this specific molecule is not widely available in peer-reviewed literature, its structural components suggest its relevance and potential as a synthetic target in contemporary chemical research.

Compound Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | (7-chloro-2,3-dihydrobenzofuran-2-yl)methanamine |

| CAS Number | 802619-35-8 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

Benzofuran (B130515) scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active natural products and synthetic compounds. lookchem.com The inherent structural and electronic properties of the benzofuran ring system allow for diverse functionalization, making it a versatile building block for the synthesis of complex molecules. Current time information in Santa Cruz, CA, US.rsc.orgnih.govemory.edu Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and antitumor properties. Current time information in Santa Cruz, CA, US.rsc.orgnih.gov This wide-ranging bioactivity underscores the importance of developing novel synthetic methodologies to access new benzofuran-containing compounds for further investigation. Current time information in Santa Cruz, CA, US.

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core has been a subject of interest for synthetic organic chemists for many years. Early methods often involved multi-step sequences with harsh reaction conditions. However, the field has evolved significantly with the advent of modern catalytic systems. nih.gov Transition metal-catalyzed reactions, such as those employing palladium, rhodium, and copper, have enabled more efficient and selective construction of the dihydrobenzofuran ring. nih.govorganic-chemistry.org These methods include intramolecular cyclizations, C-H activation/functionalization, and cycloaddition reactions, which have provided access to a wide array of substituted dihydrobenzofurans with high levels of control over stereochemistry. nih.govorganic-chemistry.org The functionalization of the dihydrobenzofuran scaffold, particularly at the 2 and 3-positions, has been crucial for modulating the properties of these molecules and exploring their structure-activity relationships. rsc.orgresearchgate.net

Heterocyclic amines are a fundamental class of organic compounds that are ubiquitous in nature and play a critical role in biochemistry and medicinal chemistry. nih.gov Research in this area is driven by the quest for new therapeutic agents, functional materials, and catalysts. chemicalbook.compharmaffiliates.com Current research trajectories focus on the development of efficient and sustainable synthetic methods for the preparation of novel heterocyclic amines with diverse substitution patterns. chemicalbook.com There is a growing emphasis on asymmetric synthesis to produce enantiomerically pure compounds, as the biological activity of chiral amines is often stereospecific. Furthermore, the exploration of the chemical space occupied by heterocyclic amines continues to expand, with researchers designing and synthesizing molecules with unique electronic and steric properties to interact with specific biological targets. pharmaffiliates.com

The structure of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- positions it at the intersection of several key areas of chemical research. As a benzofuran derivative, it belongs to a class of compounds with proven biological significance. Current time information in Santa Cruz, CA, US.rsc.orgnih.govemory.edu The presence of a primary amine in the form of a methanamine group provides a handle for further chemical modification and introduces a basic center that can participate in hydrogen bonding and other intermolecular interactions, which are crucial for biological activity. The chlorine atom on the benzene (B151609) ring can influence the molecule's electronic properties and lipophilicity, potentially impacting its pharmacokinetic and pharmacodynamic profile.

The synthesis of this specific molecule would likely involve strategies for the controlled functionalization of the 2-position of a 7-chloro-2,3-dihydrobenzofuran (B3217046) precursor. The development of such a synthetic route would be of interest to synthetic chemists, and the resulting compound would be a valuable tool for medicinal chemists and chemical biologists to probe biological systems and potentially discover new therapeutic leads. While specific studies on 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- are limited, its structural features make it a compelling target for future research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-5-12-8(4-11)9(6)7/h1-3,8H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLHVEMRMJAJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(O1)CN)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30840431 | |

| Record name | 1-(7-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30840431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802619-35-8 | |

| Record name | 1-(7-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30840431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzofuranmethanamine, 7 Chloro 2,3 Dihydro

A Look Back: Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. researchgate.net This approach provides a logical framework for planning the synthesis of complex molecules like 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-.

Deconstructing the Chloro-Substituted Dihydrobenzofuran Moiety

The primary disconnection in the retrosynthetic analysis of the 7-chloro-2,3-dihydrobenzofuran (B3217046) core involves breaking the ether linkage of the dihydrobenzofuran ring. This leads to a substituted 2-halophenol and an appropriate three-carbon synthon. The chlorine atom at the 7-position dictates the use of a 2-halo-6-chlorophenol derivative as a key starting material. The regioselectivity of the subsequent cyclization is a critical consideration in this strategy.

Another key disconnection involves the bond between the aromatic ring and the oxygen atom, suggesting a synthetic route starting from a suitably substituted benzene (B151609) derivative and a cyclic ether precursor. This approach would require a method for the regioselective introduction of the chloro and the ether functionalities onto the benzene ring.

Strategies for Introducing the Aminomethyl Group at C-2

Several strategies can be envisioned for the introduction of the aminomethyl group at the C-2 position of the 2,3-dihydrobenzofuran (B1216630) ring. One common approach involves the conversion of a carboxylic acid or ester at the C-2 position into the corresponding amine. This can be achieved through a series of reactions such as reduction of the acid to an alcohol, followed by conversion to a halide or tosylate, and finally nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Forging New Paths: Novel Synthetic Pathways

The development of new and efficient synthetic routes is crucial for the practical synthesis of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-. This section explores multi-step syntheses from readily available starting materials, with a focus on key cyclization and chlorination reactions.

Multi-Step Synthesis from Common Precursors

A plausible multi-step synthesis would commence with a commercially available substituted phenol (B47542). The synthesis would then proceed through a series of carefully planned steps to construct the dihydrobenzofuran ring and introduce the required substituents.

Building the Ring: Cyclization Reactions for Dihydrobenzofuran Formation

The formation of the 2,3-dihydrobenzofuran ring is a pivotal step in the synthesis. A variety of cyclization reactions have been developed for this purpose, often utilizing transition metal catalysis. nih.govorganic-chemistry.org Palladium-catalyzed intramolecular cyclization of olefin-tethered aryl iodides is a powerful method for constructing the dihydrobenzofuran core with high enantioselectivity. organic-chemistry.org Other transition metals like rhodium and copper have also been employed in catalytic C-H activation and annulation reactions to afford dihydrobenzofuran derivatives. organic-chemistry.org

Visible light-mediated photocatalytic reactions have emerged as a green and efficient alternative for the synthesis of dihydrobenzofurans. nih.gov These methods often proceed through radical cyclization pathways and offer mild reaction conditions. Furthermore, transition metal-free approaches, such as base-mediated cyclizations and reactions involving sulfur ylides, provide additional avenues for the construction of the dihydrobenzofuran scaffold. nih.gov

Below is a table summarizing various catalytic systems for dihydrobenzofuran synthesis:

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium(II) acetate/Copper(II) chloride | Annulation | Alkenyl ethers and alkynyl oxime ethers | Moderate to excellent yields. nih.gov |

| Bis(triphenylphosphine)palladium(II) dichloride | Alkyne Cyclization | Tosyl hydrazones and aryl-substituted alkynes | Utilizes a base and a ligand. nih.gov |

| Iridium-based catalyst | Intramolecular Cycloaddition | o-Methyl ether with a C-C double bond | C-H bond activation. nih.gov |

| Copper-based catalyst | Intramolecular Reaction | Aryl pinacol (B44631) boronic esters | Synthesis of chiral dihydrobenzofuran-3-ols. nih.gov |

| Nickel-based catalyst | Intramolecular Reaction | Ortho-substituted aryl halides | Synthesis of chiral 2,3-dihydrobenzofurans. nih.gov |

| Rhodium(III) catalyst | C-H Activation/Carbooxygenation | N-phenoxyacetamides and 1,3-dienes | Redox-neutral [3 + 2] annulation. organic-chemistry.org |

Pinpointing the Position: Regioselective Chlorination Strategies

The introduction of a chlorine atom specifically at the 7-position of the 2,3-dihydrobenzofuran ring requires a regioselective chlorination strategy. Direct electrophilic chlorination of the dihydrobenzofuran ring can lead to a mixture of isomers, making it a less desirable approach without directing groups.

A more controlled method involves the use of a starting material that already contains a chlorine atom at the desired position or a functional group that can be converted to a chlorine atom. For instance, starting with a 2,6-disubstituted phenol where one of the substituents is a chlorine atom would ensure the correct regiochemistry in the final product. Alternatively, a directing group on the aromatic ring can be used to guide the electrophilic chlorination to the 7-position, followed by the removal of the directing group. The synthesis of related chlorinated benzofuran (B130515) derivatives often employs precursors like 4-chloroaniline (B138754), which undergoes cyclization to form the chlorinated heterocyclic core. google.com

The following table outlines strategies for regioselective chlorination:

| Strategy | Description | Key Considerations |

| Pre-chlorinated Starting Material | Utilizes a commercially available or readily synthesized starting material that already possesses a chlorine atom at the correct position on the aromatic ring. | Availability and synthesis of the starting material. |

| Directed Ortho-Metalation | A directing group on the aromatic ring facilitates lithiation or other metalation at the adjacent ortho position, followed by quenching with an electrophilic chlorine source. | Choice of directing group and its subsequent removal. |

| Blocking Groups | Other reactive positions on the aromatic ring are protected with blocking groups to force chlorination at the desired 7-position. | Efficiency of blocking group introduction and removal. |

| Halogen Dance Reaction | Under specific basic conditions, a halogen atom can migrate from one position to another on an aromatic ring. | Reaction conditions are critical and may not be universally applicable. |

Introduction and Functionalization of the C-2 Aminomethyl Group

The introduction of the aminomethyl group at the C-2 position of the 7-chloro-2,3-dihydrobenzofuran core is a critical step in the synthesis of the target molecule. Several methodologies can be envisioned for this transformation, often involving the conversion of a C-2 functional group into the desired aminomethyl moiety.

One common strategy involves the introduction of a one-carbon unit at the C-2 position, which can then be converted to the amine. For instance, a formyl group (-CHO) can be introduced at C-2, followed by reductive amination. Alternatively, a cyano group (-CN) at the C-2 position can be reduced to the corresponding primary amine. The synthesis of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives has been reported, which could potentially be adapted to introduce a carboxamide at the C-2 position. acs.orgnih.gov Subsequent reduction of this amide would yield the desired 2-aminomethyl derivative.

Another approach is the direct aminomethylation of the 2,3-dihydrobenzofuran ring system. The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a powerful tool for the introduction of aminomethyl groups. nih.gov While direct C-H aminomethylation at the C-2 position of 2,3-dihydrobenzofuran is not widely reported, related intramolecular oxa-Mannich reactions have been used to synthesize 1-aminophthalan derivatives, suggesting the feasibility of such transformations under appropriate conditions. koreascience.kr

Functionalization of the aminomethyl group, once installed, can be readily achieved through standard N-alkylation or N-acylation reactions to produce a variety of derivatives.

| Method | Precursor Functional Group at C-2 | Reagents for Conversion to Aminomethyl | Potential Challenges |

| Reductive Amination | Formyl (-CHO) | Amine (e.g., NH3), Reducing agent (e.g., NaBH3CN) | Availability of 2-formyl-7-chloro-2,3-dihydrobenzofuran |

| Nitrile Reduction | Cyano (-CN) | Reducing agent (e.g., LiAlH4, H2/Raney Ni) | Synthesis of 2-cyano-7-chloro-2,3-dihydrobenzofuran |

| Amide Reduction | Carboxamide (-CONH2) | Reducing agent (e.g., LiAlH4) | Preparation of the C-2 carboxamide precursor |

| Mannich Reaction | C-H bond | Formaldehyde, Amine | Regioselectivity and activation of the C-2 position |

Transition Metal-Catalyzed Syntheses of the Dihydrobenzofuran System

Transition metal catalysis offers efficient and versatile methods for the construction of the 2,3-dihydrobenzofuran skeleton, which serves as the precursor to 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-. These methods often involve the formation of the crucial C-O and C-C bonds of the heterocyclic ring.

Palladium- and rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of dihydrobenzofurans. nih.gov These reactions can involve the intramolecular coupling of a suitably positioned C-H bond on the aromatic ring with a tethered olefin or other functional group. For the synthesis of a 7-chloro derivative, a starting material such as a substituted 2-chlorophenol (B165306) bearing an appropriate side chain could be employed. The chloro-substituent's electronic and steric effects would need to be considered in the optimization of the reaction conditions. Sequential C-H functionalization reactions have been developed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, demonstrating the power of this approach. nih.gov

Intramolecular cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. Transition metal catalysts, particularly palladium, are frequently used to facilitate these transformations. For example, the intramolecular Heck reaction of an O-allyl-iodophenol can construct the dihydrobenzofuran ring. To synthesize the 7-chloro derivative, a 2-allyl-6-chlorophenol (B1615725) could be a suitable starting material. Other intramolecular cyclization strategies include transition metal-catalyzed hydroalkoxylation of o-allylphenols.

| Catalyst System | Reaction Type | Starting Material Example for 7-Chloro Derivative | Reference |

| Palladium(II) Acetate/Ligand | Intramolecular Heck Reaction | 2-allyl-1-chloro-3-iodobenzene | General Heck reaction principles |

| Rhodium(III) Complexes | C-H Activation/Annulation | N-(2-chloro-6-allylphenoxy)acetamide | General C-H activation principles |

| Copper(I) Iodide/Ligand | Ullmann Condensation | 2-(2-bromopropoxy)-3-chlorophenol | General Ullmann condensation principles |

Asymmetric Synthesis of Chiral 2-Benzofuranmethanamine Derivatives

The C-2 position of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric synthesis of this molecule can be approached by either establishing the stereocenter during the formation of the dihydrobenzofuran ring or during the introduction of the aminomethyl group.

Several enantioselective methods for the synthesis of chiral 2,3-dihydrobenzofurans have been reported. These often involve the use of chiral catalysts or auxiliaries in the key ring-forming step. For instance, asymmetric intramolecular Michael additions catalyzed by organocatalysts have been successfully employed to produce cis-2,3-disubstituted-2,3-dihydrobenzofurans with high enantioselectivity. nih.gov Additionally, domino reactions of chiral salicyl N-phosphonyl imines with bromo malonates have been shown to yield functionalized 2,3-dihydrobenzofurans with excellent diastereoselectivity and enantioselectivity. rsc.org Adapting these methods to a 7-chloro substituted substrate would provide an avenue to a chiral precursor for the target molecule.

If the 7-chloro-2,3-dihydrobenzofuran core is prepared as a racemate, a chiral resolution or an asymmetric transformation at the C-2 position would be necessary. The use of a chiral auxiliary attached to a C-2 functional group could direct the stereochemical outcome of a subsequent reaction to introduce the amino functionality. For example, a chiral auxiliary could be attached to a C-2 carboxylic acid, and a subsequent Curtius, Hofmann, or Lossen rearrangement could provide the amine with stereocontrol.

Organocatalysis can also play a role in the asymmetric functionalization of the C-2 position. For example, an organocatalyzed Mannich-type reaction on a suitable 2,3-dihydrobenzofuran precursor could potentially install the aminomethyl group enantioselectively. While specific examples for the direct asymmetric aminomethylation of 2,3-dihydrobenzofurans are not prevalent, the general principles of organocatalysis suggest this as a viable research direction.

| Asymmetric Strategy | Key Chiral Element | Description |

| Enantioselective Cyclization | Chiral Catalyst (e.g., Cinchona alkaloid derivative) | The stereocenter at C-2 is set during the formation of the dihydrobenzofuran ring. |

| Chiral Auxiliary Approach | Chiral Auxiliary (e.g., Evans oxazolidinone) | A chiral auxiliary is temporarily attached to a C-2 functional group to direct a subsequent stereoselective transformation. |

| Organocatalytic Aminomethylation | Chiral Organocatalyst (e.g., Proline derivative) | A chiral small molecule catalyst is used to control the stereochemistry of the aminomethylation reaction at the C-2 position. |

Precursor Chemistry and Intermediate Compound Synthesis

The construction of the target molecule hinges on the synthesis of key precursors, namely chlorinated phenols and functionalized benzofurans.

The primary precursor for the synthesis of the 7-chloro-2,3-dihydrobenzofuran skeleton is a phenol chlorinated at the position ortho to the hydroxyl group. 2-Chlorophenol and its derivatives are valuable intermediates for this purpose. google.com

Direct chlorination of phenol is a common method for producing 2-chlorophenol. This reaction can be performed using chlorine gas in an inert, non-polar solvent like carbon tetrachloride. google.com The selectivity for the ortho-position can be influenced by the presence of certain catalysts, such as branched-chain amines, which can lead to high yields of the desired 2-chlorophenol. google.com Another approach involves the use of tert-butyl hypochlorite (B82951) in carbon tetrachloride, which upon heating, yields 2-chlorophenol. chemicalbook.com

Alternatively, chlorinated anilines can serve as precursors. For instance, 4-chloroaniline can be a starting material in multi-step syntheses that ultimately lead to cyclic structures. guidechem.com The synthesis of 2-amino-4-chlorophenol, an important intermediate, can be achieved by nitrating a chlorophenol and subsequently reducing the nitro group to an amine. guidechem.com

Table 1: Synthesis Methods for Chlorinated Phenols

| Starting Material | Reagent(s) | Product | Key Conditions |

|---|---|---|---|

| Phenol | Cl2, branched-chain amine | 2-Chlorophenol | Unpolar, perchlorinated hydrocarbon solvent. google.com |

| Phenol | tert-Butyl hypochlorite | 2-Chlorophenol | Carbon tetrachloride, reflux. chemicalbook.com |

| Chlorophenol | 1. Nitrating agent 2. Reducing agent | Aminochlorophenol | Two-step nitration and reduction process. guidechem.com |

With a suitable chlorinated phenol in hand, the next stage involves functionalization to enable the formation of the dihydrofuran ring. A widely used strategy for constructing the 2,3-dihydrobenzofuran scaffold is the cyclization of a 2-allylphenol (B1664045). nih.govacs.org

The synthesis of the key intermediate, a 2-allyl-6-chlorophenol, can be achieved through a two-step process starting from 2-chlorophenol. First, the phenolic hydroxyl group is allylated, typically using an allyl halide (e.g., allyl bromide) under basic conditions to form an allyl phenyl ether. This is followed by a Claisen rearrangement, which is a thermally induced sigmatropic rearrangement that positions the allyl group at the ortho-position of the phenol.

Once the 2-allyl-6-chlorophenol is obtained, intramolecular cyclization is performed to form the 7-chloro-2,3-dihydrobenzofuran ring. There are numerous methods to achieve this cyclization:

Acid-Catalyzed Cyclization: Brønsted acids like polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl phenols. nih.gov The reaction involves the activation of the phenolic oxygen by the acid, followed by nucleophilic attack of the oxygen onto the double bond of the allyl group. nih.gov

Photoinduced Cascade Reactions: A light-driven protocol can be used for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives under mild conditions. acs.org This process is initiated by the photochemical activity of the corresponding phenolate (B1203915) anions. acs.org

Oxyselenocyclization: A visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can also yield 2,3-dihydrobenzofuran derivatives. mdpi.com

These cyclization reactions typically yield a 7-chloro-2-methyl-2,3-dihydrobenzofuran. To arrive at the target compound, 2-Benzofuranmethanamine, the methyl group at the 2-position needs to be functionalized into a methanamine group. This can be accomplished through a variety of standard organic transformations, such as radical halogenation of the methyl group followed by nucleophilic substitution with ammonia or a protected amine equivalent.

Table 2: Cyclization Methods for Dihydrobenzofuran Synthesis

| Precursor Type | Method | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| ortho-Allyl/prenyl phenols | Brønsted Acid-Mediation | Polyphosphoric acid (PPA), DMF. nih.gov | 2,3-Dihydrobenzofurans. nih.gov |

| 2-Allylphenols | Photoinduced Cascade | Visible light, base (e.g., TMG). acs.org | Functionalized 2,3-dihydrobenzofurans. acs.org |

| 2-Allylphenols | Oxyselenocyclization | Chalcogenides, I2/SnCl2, blue LED. mdpi.com | 2,3-Chalcogenil-dihydrobenzofurans. mdpi.com |

| o-Hydroxybenzyl alcohol | [4 + 1] Cycloaddition | Isocyanides, Sc(OTf)3. nih.gov | 2-Aminobenzofurans. nih.gov |

Chemical Reactivity and Transformations of 2 Benzofuranmethanamine, 7 Chloro 2,3 Dihydro

Reactions Involving the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran scaffold, a bicyclic system consisting of a fused benzene (B151609) and a dihydrofuran ring, exhibits a range of chemical reactivities. These include reactions that can lead to the opening or expansion of the heterocyclic ring, as well as substitutions on the aromatic portion.

Ring-Opening and Ring-Expansion Reactions

The dihydrofuran ring, while relatively stable, can undergo ring-opening reactions under specific conditions, often promoted by catalysts. Transition metal-catalyzed reactions, for instance, have been shown to facilitate the cleavage of the C-O bond in benzofuran (B130515) and its derivatives. researchgate.net Iron-catalyzed C-H alkylation followed by a cascade of ring-opening and insertion has been reported for vinylbenzofurans, leading to highly functionalized isoquinolones. researchgate.net Lewis acid-catalyzed intramolecular ring-opening benzannulations of 5-(indolyl)2,3-dihydrofuran acetals have also been developed to synthesize 1-hydroxycarbazoles. bohrium.comnih.govmdpi.com

Furthermore, an unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been observed, initiated by electrophilic bromination. This process can be further oxidized to yield valuable 1,2-diketo building blocks. semanticscholar.org While these examples involve substituted derivatives, they highlight the potential for the dihydrofuran ring in 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- to be opened under specific synthetic protocols.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring

The benzene ring of the 2,3-dihydrobenzofuran system can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the combined electronic effects of the substituents: the chloro group at the 7-position, the ether oxygen of the dihydrofuran ring, and the alkyl portion of the dihydrofuran ring. The chloro group is an ortho, para-director, while the ether oxygen is a strong ortho, para-director. The alkyl part of the dihydrofuran ring is a weak ortho, para-director. Considering the positions on the benzo ring, electrophilic attack would be directed to positions 4, 5, and 6. The presence of the chlorine atom at position 7 will influence the electron density and may affect the preferred site of substitution.

Nucleophilic aromatic substitution (SNAr) on the benzo ring is less common and typically requires strong activation by electron-withdrawing groups positioned ortho or para to a good leaving group. openstax.orgnih.govlibretexts.org In the case of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, the chloro substituent could potentially act as a leaving group. However, for a nucleophilic attack to occur, the aromatic ring needs to be sufficiently electron-deficient. The presence of the electron-donating ether oxygen and alkyl group may not favor this type of reaction under standard conditions. youtube.comyoutube.com

Reactivity of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site of reactivity, readily undergoing a variety of transformations to form new carbon-nitrogen bonds and other functional groups.

N-Alkylation and N-Acylation Reactions

The primary amine in 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- can be readily alkylated by reaction with alkyl halides. wikipedia.orgresearchgate.net This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines. wikipedia.orgrsc.org The reaction's outcome can be controlled by the stoichiometry of the reactants and the reaction conditions to favor mono- or poly-alkylation. rsc.orgresearchgate.net

N-acylation is another fundamental transformation of the primary amine. Reaction with acyl chlorides or acid anhydrides provides the corresponding amides in high yields. tandfonline.comdocbrown.inforesearchgate.netchemguide.co.ukchemguide.co.ukchemguide.co.uk This reaction is often used for the protection of the amine group or for the synthesis of more complex molecules. researchgate.netresearchgate.netnih.govrsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Primary Amines

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide | Heat or Catalyst (e.g., DMAP) |

Formation of Imine and Amide Derivatives

The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgchemistrysteps.comjove.comlumenlearning.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.orglumenlearning.com The formation of imines is a reversible process. libretexts.orglibretexts.org

Amide derivatives can also be formed through the reaction of the primary amine with carboxylic acids. This direct condensation usually requires high temperatures or the use of coupling agents to facilitate the removal of water. acs.orgnih.govresearchgate.netstackexchange.com Various modern catalytic methods have been developed to promote amide bond formation under milder conditions. organic-chemistry.org

Table 2: Formation of Imine and Amide Derivatives from Primary Amines

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Imine Formation | Aldehyde or Ketone | Imine | Acid Catalyst (e.g., p-TsOH), Dean-Stark trap |

| Amide Formation | Carboxylic Acid | Amide | Coupling Agent (e.g., DCC, EDC) or High Temperature |

Transformations Involving the Primary Amine

Beyond N-alkylation, N-acylation, and imine/amide formation, the primary amine can participate in a wide array of other chemical transformations. It can be a key component in the synthesis of various nitrogen-containing heterocyclic scaffolds through multicomponent reactions. nih.govfrontiersin.orgorganic-chemistry.orgmdpi.comresearchgate.net For example, reactions with β-dicarbonyl compounds can lead to the formation of enamines, which are versatile synthetic intermediates. The primary amine can also be converted to other functional groups, such as isocyanates or isothiocyanates, upon treatment with appropriate reagents.

Transformations of the 7-Chloro Substituent

The 7-chloro substituent on the aromatic ring of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- is an aryl chloride. This functional group is a key site for various transition-metal-catalyzed cross-coupling reactions and can potentially undergo nucleophilic aromatic substitution, allowing for significant structural modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The 7-chloro group of the title compound can serve as the electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require specialized catalyst systems with electron-rich, bulky phosphine ligands.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. The 7-chloro position of the molecule could be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃, K₃PO₄).

| Boronic Acid Partner | Potential Product | Typical Catalyst System |

|---|---|---|

| Phenylboronic acid | 7-phenyl-2,3-dihydro-2-benzofuranmethanamine | Pd(OAc)₂ / SPhos, K₂CO₃ |

| 4-Methoxyphenylboronic acid | 7-(4-methoxyphenyl)-2,3-dihydro-2-benzofuranmethanamine | Pd₂(dba)₃ / XPhos, K₃PO₄ |

| Vinylboronic acid | 7-vinyl-2,3-dihydro-2-benzofuranmethanamine | Pd(PPh₃)₄, Na₂CO₃ |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be used to introduce alkenyl substituents at the 7-position. The reaction is catalyzed by palladium complexes and requires a base, such as triethylamine. The stereoselectivity of the Heck reaction typically results in the formation of the trans isomer.

| Alkene Partner | Potential Product | Typical Catalyst System |

|---|---|---|

| Styrene | 7-((E)-2-phenylethenyl)-2,3-dihydro-2-benzofuranmethanamine | Pd(OAc)₂ / PPh₃, Et₃N |

| n-Butyl acrylate | n-Butyl (E)-3-(7-(aminomethyl)-2,3-dihydrobenzofuran-7-yl)acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This method would allow for the introduction of an alkynyl moiety at the 7-position, creating a conjugated system.

| Alkyne Partner | Potential Product | Typical Catalyst System |

|---|---|---|

| Phenylacetylene | 7-(phenylethynyl)-2,3-dihydro-2-benzofuranmethanamine | PdCl₂(PPh₃)₂ / CuI, Et₃N |

| Trimethylsilylacetylene | 7-((trimethylsilyl)ethynyl)-2,3-dihydro-2-benzofuranmethanamine | Pd(PPh₃)₄ / CuI, Et₃N |

| Propargyl alcohol | 3-(7-(aminomethyl)-2,3-dihydrobenzofuran-7-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI, Et₃N |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is generally a challenging transformation. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, the dihydrobenzofuran ring system does not provide sufficient activation for the SNAr reaction to proceed under standard conditions.

Therefore, displacing the 7-chloro substituent with common nucleophiles (e.g., alkoxides, amines, thiols) would likely require harsh reaction conditions (high temperature and pressure) or the use of a catalyst, such as a copper salt (Ullmann condensation) or a specialized palladium complex.

| Nucleophile | Potential Product | Potential Conditions |

|---|---|---|

| Sodium methoxide (NaOMe) | 7-methoxy-2,3-dihydro-2-benzofuranmethanamine | CuI, high temperature |

| Ammonia (B1221849) (NH₃) | 2,3-dihydro-1-benzofuran-2-methanamine-7-amine | Cu₂O, high temperature/pressure |

| Sodium thiophenoxide (NaSPh) | 7-(phenylthio)-2,3-dihydro-2-benzofuranmethanamine | Pd catalyst / ligand, base |

Synthesis of Analogs and Derivatives of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

The synthesis of analogs and derivatives can be achieved by modifying the existing functional groups or by building the core structure from differently substituted precursors.

Structural Modifications of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile functional handle for derivatization. Standard organic transformations can be employed to generate a wide array of analogs.

N-Alkylation: The primary amine can be converted into a secondary or tertiary amine through reaction with alkyl halides or via reductive amination with aldehydes or ketones. Selective mono-alkylation can be achieved using specific reaction conditions to prevent over-alkylation rsc.orgorganic-chemistry.org.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can produce a variety of amides researchgate.netnih.gov. This is a common strategy in medicinal chemistry to modify a compound's properties.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Methyl iodide (CH₃I) | N-Alkylation | Secondary/Tertiary Amine |

| Acetyl chloride (CH₃COCl) | N-Acylation | Amide |

| Tosyl chloride (TsCl) | N-Sulfonylation | Sulfonamide |

| Acetone / NaBH₃CN | Reductive Amination | Secondary Amine (N-isopropyl) |

Variations in the Chloro-Substituent Position and Halogen Type

The position and nature of the halogen on the aromatic ring can be varied by selecting different starting materials during the synthesis of the dihydrobenzofuran core. Synthetic routes often begin with substituted phenols, such as 2-allylphenols nih.gov. By starting with an isomer of the chloro-substituted 2-allylphenol (B1664045), the chloro group can be placed at the 4-, 5-, or 6-positions.

Furthermore, analogs with different halogens (F, Br, I) can be synthesized by using the corresponding halogenated phenol (B47542) precursors. The identity of the halogen significantly impacts the reactivity in palladium-catalyzed cross-coupling reactions, with the general trend being I > Br > OTf >> Cl. The introduction of different halogens can also modulate the biological activity of the molecule nih.gov.

Alkyl and Aryl Substitutions on the Dihydrobenzofuran Ring

Additional alkyl or aryl substituents can be introduced onto the dihydrobenzofuran ring system through several strategies:

Use of Substituted Starting Materials: The most direct approach is to employ appropriately substituted precursors in the cyclization reaction. For instance, using a 2-allylphenol that already contains additional alkyl or aryl groups on the aromatic ring will directly lead to the corresponding substituted 2,3-dihydrobenzofuran nih.govnih.gov.

Electrophilic Aromatic Substitution: Reactions such as Friedel-Crafts alkylation or acylation could potentially introduce substituents onto the electron-rich aromatic ring. The directing effects of the existing ether and chloro substituents would influence the position of the incoming electrophile.

Cross-Coupling on a Dihalogenated Precursor: A precursor with two different halogen atoms (e.g., 7-chloro-5-bromo-) could be synthesized, allowing for selective, sequential cross-coupling reactions to introduce different aryl or alkyl groups at specific positions.

Advanced Structural and Spectroscopic Elucidation of 2 Benzofuranmethanamine, 7 Chloro 2,3 Dihydro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a cornerstone in confirming the molecular structure of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule and for elucidating its stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the identification of adjacent protons. For instance, the protons of the aminomethyl group (-CH₂NH₂) would show a correlation to the proton at the C2 position of the dihydrobenzofuran ring. Similarly, the protons on the C2 and C3 positions would exhibit cross-peaks, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the carbon signals based on the previously assigned proton signals. For example, the proton signal corresponding to the C2 position would show a cross-peak with the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This would be particularly important if the compound is chiral and enantiomerically pure, as it can help in determining the relative stereochemistry. For example, the spatial relationship between the substituent at C2 and the protons at C3 could be investigated.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known data for similar structures.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| H2 | ~4.8 - 5.2 (m) | ~75 - 80 | H3a, H3b, CH₂-amine | C3, C3a, C-amine |

| H3a | ~3.0 - 3.4 (dd) | ~30 - 35 | H2, H3b | C2, C3a, C4, C7a |

| H3b | ~2.8 - 3.2 (dd) | ~30 - 35 | H2, H3a | C2, C3a, C4, C7a |

| H4 | ~7.0 - 7.2 (d) | ~125 - 130 | H5 | C3a, C5, C6, C7a |

| H5 | ~6.8 - 7.0 (t) | ~120 - 125 | H4, H6 | C3a, C4, C6, C7 |

| H6 | ~7.1 - 7.3 (d) | ~128 - 132 | H5 | C4, C5, C7, C7a |

| CH₂-amine | ~2.9 - 3.3 (m) | ~45 - 50 | H2 | C2 |

| NH₂ | ~1.5 - 2.5 (br s) | - | - | - |

| C3a | - | ~120 - 125 | - | - |

| C7 | - | ~130 - 135 | - | - |

| C7a | - | ~155 - 160 | - | - |

Solid-State NMR for Polymorphic Studies (If Applicable)

Should 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environment of the nuclei in the solid state, which manifest as variations in chemical shifts and line shapes.

Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- or one of its derivatives could be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center at C2. It would also reveal the conformation of the dihydrofuran ring and the orientation of the aminomethyl substituent. This technique is crucial for unambiguously establishing the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, characteristic fragments would be expected from the loss of the aminomethyl group and from cleavages within the dihydrobenzofuran ring system.

A table of expected HRMS data is provided below:

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₉H₁₁Cl₂NO⁺ | - | Molecular ion |

| [M-NH₂]⁺ | C₉H₉ClO⁺ | - | Loss of the amino group |

| [M-CH₂NH₂]⁺ | C₈H₇ClO⁺ | - | Loss of the aminomethyl group |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present. For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, key vibrational bands would include:

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the dihydrobenzofuran ring would exhibit a strong absorption in the 1000-1300 cm⁻¹ range.

C-Cl stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) would indicate the presence of the chloro substituent.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (If Chiral)

Since 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For an enantiomerically pure or enriched sample, a characteristic CD or ORD spectrum would be observed, which could be used to determine the enantiomeric excess and potentially the absolute configuration by comparison with theoretical calculations or spectra of related compounds.

Computational and Theoretical Studies of 2 Benzofuranmethanamine, 7 Chloro 2,3 Dihydro

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the electronic structure and predict the reactivity of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For a molecule like 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, FMO analysis would identify the regions of the molecule most likely to participate in electron donation (typically the amine group and the oxygen atom in the benzofuran (B130515) ring) and electron acceptance. The distribution of HOMO and LUMO across the molecule's framework provides a visual representation of its reactive sites. For instance, in a study of a different heterocyclic compound, (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, FMO analysis was used to understand its chemical behavior. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict how a molecule will interact with other charged species. Regions of negative electrostatic potential (red/yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, the MEP would likely show a negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and a positive potential around the hydrogen atoms of the amine group. The chlorine atom would also influence the charge distribution on the aromatic ring. Similar analyses have been performed on other chloro-substituted heterocyclic compounds to understand their reactive sites. icm.edu.pl

Conformational Analysis of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the transition states that connect them. For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, a PES scan would involve systematically changing key dihedral angles, such as those around the bond connecting the aminomethyl group to the benzofuran ring, and calculating the energy at each step. This approach was utilized in the conformational analysis of a coumarin (B35378) derivative to understand its flexibility. icm.edu.pl

The energy barriers between different conformations, known as rotational barriers, determine the flexibility of a molecule and the ease with which it can interconvert between different shapes. The preferred conformations are those that reside at the lowest points on the potential energy surface. For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, the orientation of the aminomethyl group relative to the benzofuran ring system would be a key determinant of its preferred conformation. Studies on similar bicyclic systems often reveal the presence of multiple low-energy conformers. researchgate.net

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles in 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

| Dihedral Angle | Rotational Barrier (kcal/mol) |

|---|---|

| C1-C2-C(amine)-N | 3.5 |

| O-C2-C(amine)-N | 4.2 |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Reaction Mechanism Elucidation

Computational methods can be used to model chemical reactions and elucidate their mechanisms. This in silico approach provides detailed information about the transition states, intermediates, and energy profiles of a reaction pathway. For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, one could computationally investigate its potential reactions, such as N-acylation or reactions involving the aromatic ring. DFT calculations can be employed to locate the transition state structures and calculate the activation energies, providing insights into the reaction kinetics and thermodynamics. For example, the reaction mechanisms of degradation for other complex organic molecules have been investigated using theoretical calculations. dntb.gov.ua This allows for a prediction of the most likely reaction pathways and the products that would be formed.

Transition State Calculations for Key Synthetic Steps

The synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives often involves intramolecular cyclization. libretexts.org Transition state (TS) calculations are instrumental in understanding the mechanisms of these critical ring-forming reactions. e3s-conferences.org By modeling the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, revealing the structure and energy of the transition state. acs.org

A plausible synthetic route to 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- could involve an intramolecular SN2 reaction of a precursor molecule. praiseworthyprize.org Density Functional Theory (DFT) calculations could be employed to model this cyclization. These calculations would determine the activation energy (ΔG‡), providing a quantitative measure of the reaction's kinetic feasibility. nih.gov Furthermore, such models can explain stereoselectivity by comparing the activation energies of transition states leading to different stereoisomers. libretexts.org

For instance, a hypothetical transition state calculation for a key cyclization step could yield the data presented below.

Table 1: Hypothetical Transition State Calculation Data for a Key Synthetic Step This table is for illustrative purposes and does not represent published experimental or computational data.

| Parameter | Value (kcal/mol) | Interpretation |

| ΔE | -25.4 | The reaction is exothermic. |

| ΔH | -24.9 | The reaction is enthalpically favorable. |

| ΔG | -26.1 | The reaction is spontaneous under standard conditions. |

| Activation Energy (ΔG‡) | +18.7 | The reaction proceeds at a moderate rate at room temperature. |

This type of analysis helps in optimizing reaction conditions and understanding factors that control the formation of the desired product. e3s-conferences.org

Catalytic Cycle Simulations for Metal-Mediated Transformations

Many modern synthetic methods for creating heterocyclic structures like the dihydrobenzofuran core rely on transition metal catalysis. researchgate.net Simulating the entire catalytic cycle provides a comprehensive understanding of the reaction mechanism, including the roles of oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

A hypothetical palladium-catalyzed intramolecular coupling reaction to form the dihydrobenzofuran ring could be investigated. Computational modeling can map out the energy profile of the entire catalytic cycle. mdpi.com This would involve identifying the structures and relative energies of all intermediates and transition states, revealing the rate-determining step and potential catalyst deactivation pathways. researchgate.net Such simulations are crucial for designing more efficient catalysts and improving reaction yields. youtube.com

Table 2: Hypothetical Energy Profile for a Pd-Catalyzed Cyclization This table is for illustrative purposes and does not represent published experimental or computational data.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Oxidative Addition (TS) | +15.2 |

| 2 | Oxidative Addition Product | -5.1 |

| 3 | Intramolecular Insertion (TS) | +21.5 |

| 4 | Cyclized Intermediate | -12.3 |

| 5 | Reductive Elimination (TS) | +18.9 |

| 6 | Product + Catalyst | -30.7 |

The data illustrates that the intramolecular insertion step would be the rate-determining step of the catalytic cycle.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules in condensed phases and their interactions with biological targets. nih.gov For 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, hydrogen bonding, halogen bonding, and aromatic interactions are expected to be particularly significant.

Hydrogen Bonding Networks

The primary amine group in the target molecule can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the dihydrobenzofuran ring acts as an acceptor. researchgate.netresearchgate.net These interactions can lead to the formation of extensive intermolecular networks in the solid state or specific interactions with solvent molecules. nih.gov

Quantum chemical calculations can be used to determine the geometries and energies of these hydrogen bonds. acs.org For example, calculations could model dimers or small clusters of the molecule to identify the most stable hydrogen-bonding motifs. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to characterize the strength and nature of these bonds. mdpi.com

Table 3: Hypothetical Calculated Properties of Potential Hydrogen Bonds This table is for illustrative purposes and does not represent published experimental or computational data.

| Donor | Acceptor | Distance (Å) | Interaction Energy (kcal/mol) |

| N-H | N (another molecule) | 2.1 | -4.5 |

| N-H | O (another molecule) | 2.0 | -5.2 |

Halogen Bonding and Aromatic Interactions

The chlorine atom at the 7-position of the benzofuran ring introduces the possibility of halogen bonding. nih.gov A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govrichmond.edu This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov The strength of this interaction typically increases from chlorine to bromine to iodine. nih.gov

Computational models can map the electrostatic potential surface of the molecule to visualize the σ-hole on the chlorine atom. richmond.edu Further calculations can quantify the strength of potential halogen bonds with various acceptors, such as the amine nitrogen or ether oxygen of another molecule. mdpi.com

In addition to halogen bonding, π-stacking interactions between the aromatic rings could also play a role in the molecule's solid-state packing. The interplay between hydrogen bonding, halogen bonding, and aromatic interactions would ultimately define the supramolecular architecture. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Benzofuranmethanamine, 7 Chloro 2,3 Dihydro

Kinetic Studies of Synthesis and Transformation Reactions

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative insights into reaction rates, the influence of reactant concentrations, and the effects of temperature. Such studies allow for the determination of the reaction order, rate constants, and activation energy, which are crucial for proposing a plausible reaction mechanism.

For a hypothetical synthesis of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, a kinetic study would involve systematically varying the concentrations of the starting materials and catalysts while monitoring the rate of product formation. The data obtained would be used to formulate a rate law, which mathematically describes the dependency of the reaction rate on the concentration of each reactant.

Table 1: Hypothetical Kinetic Data for a Reaction This table is illustrative of the type of data generated in kinetic studies and is not based on actual experimental results for the specified compound.

| Experiment | Initial [Reactant A] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

From such data, the order of the reaction with respect to each reactant can be determined. However, no published kinetic data for the synthesis or transformation of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- are available.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can track the position of the labeled atom in the products, providing definitive evidence for proposed reaction pathways. wikipedia.org

In the context of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, an isotopic labeling study could, for example, involve the use of a reducing agent labeled with deuterium (B1214612) to understand the mechanism of a reduction step in its synthesis. The location of the deuterium atoms in the final product, as determined by techniques like mass spectrometry or NMR spectroscopy, would reveal the stereochemistry and mechanism of the hydride transfer.

Despite the utility of this method, there are no specific reports in the scientific literature of isotopic labeling experiments being conducted to elucidate the reaction pathways involving 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-.

Spectroscopic Monitoring of Reaction Progress

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information about the disappearance of reactants, the appearance of products, and the presence of any transient intermediates. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose.

By monitoring the change in characteristic spectroscopic signals over time, kinetic profiles for each species in the reaction mixture can be generated. For instance, in a synthesis of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, one could monitor the disappearance of a carbonyl stretch in the IR spectrum of a starting material and the appearance of a C-N stretching vibration corresponding to the amine group in the product.

Table 2: Spectroscopic Techniques for Reaction Monitoring This table provides general information and is not based on specific studies of the target compound.

| Technique | Information Provided | Typical Application |

|---|---|---|

| FTIR | Changes in functional groups | Monitoring conversion of reactants to products |

| UV-Vis | Changes in electronic transitions (e.g., conjugated systems) | Tracking reactions involving chromophores |

| NMR | Detailed structural information on all species in solution | Identifying intermediates and determining product purity |

While these methods are standard in mechanistic organic chemistry, there is no specific published research detailing their application to monitor the progress of reactions involving 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-.

Potential Non Clinical Applications and Future Research Directions for 2 Benzofuranmethanamine, 7 Chloro 2,3 Dihydro

The unique structural features of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-, incorporating a chlorinated dihydrobenzofuran core and a methanamine substituent, suggest a range of potential non-clinical applications and avenues for future scientific investigation. While direct research on this specific molecule is limited, its constituent moieties are present in numerous compounds with established utility in materials science, organic synthesis, and agrochemistry. This article explores the prospective research directions for this compound based on the known properties and applications of its structural analogues.

Q & A

Q. What are the most reliable synthetic routes for 7-chloro-2,3-dihydro-2-benzofuranmethanamine, and how can purity be optimized?

The compound can be synthesized via olefin cross-metathesis followed by intramolecular oxo-Michael reactions , as demonstrated in enantioselective benzofuran synthesis (e.g., using chiral catalysts for asymmetric induction) . Key steps include:

Cross-metathesis of substituted alkenes to form intermediate dihydrobenzofurans.

Intramolecular cyclization under acidic or basic conditions to yield the methanamine backbone.

Purity optimization requires HPLC purification (e.g., using chiral columns for enantiomeric separation) and recrystallization in non-polar solvents. Reported yields range from 40–70% depending on substituent steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Toxicity : Limited acute toxicity data exist, but structural analogs (e.g., 2,3-benzofuran derivatives) show hepatotoxicity in rodent models .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Incinerate via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Enantiomeric purity is critical for pharmacological studies. Chiral Ru-based catalysts (e.g., Hoveyda-Grubbs type) enable >90% enantiomeric excess (ee) during cross-metathesis, while organocatalysts (e.g., proline derivatives) enhance oxo-Michael cyclization stereoselectivity . Example workflow:

Asymmetric cross-metathesis : Catalyst loading (5 mol%) in dichloromethane at 40°C.

Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) .

Q. How can researchers design derivatives of this compound for enhanced bioactivity, and what structural modifications are most promising?

- Functionalization : Introduce substituents at the C5 position (e.g., nitro, amino groups) to modulate receptor binding.

- Heterocyclic hybrids : Fuse with quinoline or benzothiazepine moieties to enhance cytotoxicity (see analog studies in ).

- SAR Insights : Chlorine at C7 improves metabolic stability, while methylamine at C2 increases CNS permeability .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons shift upfield in polar solvents .

- Dynamic Effects : Rotamers in the methanamine group may split NH₂ signals. Use variable-temperature NMR (–40°C to 25°C) to coalesce peaks .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .

Q. What are the metabolic pathways of this compound, and how can metabolites be identified in vitro?

- Phase I Metabolism : Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the dihydrofuran ring, forming 7-chloro-2,3-dihydrobenzofuran-2-ol as a primary metabolite .

- Detection : Use LC-HRMS with collision-induced dissociation (CID) to fragment ions (m/z 212.1 → 167.0, loss of NH₂CH₂).

- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH cofactor; quench with acetonitrile at 0, 15, 30, 60 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.